molecular formula C11H16N+ B14113140 (4-Ethenylphenyl)methyl-dimethylazanium

(4-Ethenylphenyl)methyl-dimethylazanium

Cat. No.: B14113140
M. Wt: 162.25 g/mol
InChI Key: XQBHAZDVLGNSOJ-UHFFFAOYSA-O
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Description

"(4-Ethenylphenyl)methyl-dimethylazanium" is a quaternary ammonium compound characterized by a central dimethylazanium group (N⁺(CH₃)₂) bound to a methyl-substituted ethenylphenyl moiety. Its structure combines an aromatic ethenylphenyl ring with a positively charged ammonium group, making it highly polar and reactive. This compound is primarily utilized in polymer chemistry and materials science due to its ability to act as a cationic monomer or surfactant . Its ethenyl group enables participation in polymerization reactions, while the dimethylazanium moiety enhances solubility in polar solvents and interaction with negatively charged substrates.

Properties

IUPAC Name

(4-ethenylphenyl)methyl-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBHAZDVLGNSOJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427045
Record name ZINC02555296
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245-52-5
Record name ZINC02555296
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(4-vinylphenyl)methanamine typically involves the reaction of 4-vinylbenzyl chloride with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like toluene or dichloromethane and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of N,N-dimethyl-1-(4-vinylphenyl)methanamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(4-vinylphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of "(4-Ethenylphenyl)methyl-dimethylazanium," we compare it to compounds sharing key structural features: quaternary ammonium groups , aromatic substituents , or ethenyl/phenyl motifs .

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Reactivity/Applications Unique Aspects
(4-Ethenylphenyl)methyl-dimethylazanium Ethenylphenyl group + dimethylazanium Polymerization, surface modification Combines aromatic π-system with cationic charge for dual functionality
[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium Multiple diethylamino groups on phenyl rings Enzyme interaction studies, biochemical assays Enhanced electron-donating capacity due to branched diethylamino groups
N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide Dimethylamino phenyl + ethoxybenzamide Analgesic, anti-inflammatory applications Amide linkage enables hydrogen bonding; ethoxy group modulates lipophilicity
({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine Ethylamino-methylphenyl + dimethylamine Organic synthesis, catalysis Ethylamino substitution enhances nucleophilicity compared to methoxy analogues
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Methoxyphenyl + dimethylaniline Schiff base synthesis Methoxy group increases electron density, altering redox behavior

Key Findings :

Cationic Charge vs. Substitution Patterns: The dimethylazanium group in the target compound provides stronger cationic character than tertiary amines (e.g., dimethylaniline derivatives), enhancing its utility in ionic polymerization . Compounds like N-[4-(dimethylamino)phenyl]acetamide lack the ethenyl group, reducing their ability to participate in crosslinking reactions .

Aromatic vs. Aliphatic Functionalization: The ethenylphenyl group confers greater rigidity and thermal stability compared to aliphatic analogues (e.g., 4-Dimethylaminopyridine) . Methoxy or ethoxy substituents (e.g., 4-Methoxyphenethylamine) increase solubility but reduce cationic strength compared to quaternary ammonium groups .

Future Research Directions

Polymer Chemistry : Investigate its copolymerization with styrene or acrylates to develop stimuli-responsive materials .

Biological Screening : Explore antimicrobial or anticancer activity, leveraging its structural similarity to bioactive azanium derivatives .

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